Cas no 2096337-32-3 (4-Ethylfuran-2-boronic acid)
4-Ethylfuran-2-boronic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Ethylfuran-2-boronic acid
- (4-ethylfuran-2-yl)boronic acid
- 4-Ethylfuran-2-boronicacid
- 2096337-32-3
- MFCD12032315
- AKOS015943855
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- MDL: MFCD12032315
- Inchi: 1S/C6H9BO3/c1-2-5-3-6(7(8)9)10-4-5/h3-4,8-9H,2H2,1H3
- InChI Key: PXGVNMAZPJSIMQ-UHFFFAOYSA-N
- SMILES: B(C1=CC(CC)=CO1)(O)O
Computed Properties
- Exact Mass: 140.0644743g/mol
- Monoisotopic Mass: 140.0644743g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 107
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 53.6Ų
4-Ethylfuran-2-boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E905056-25mg |
4-Ethylfuran-2-boronic acid |
2096337-32-3 | 95% | 25mg |
¥1,393.20 | 2022-01-12 | |
| Ambeed | A347103-25mg |
4-ethylfuran-2-boronic acid |
2096337-32-3 | 98% | 25mg |
$194.0 | 2024-07-28 |
4-Ethylfuran-2-boronic acid Suppliers
4-Ethylfuran-2-boronic acid Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on 4-Ethylfuran-2-boronic acid
Introduction to 4-Ethylfuran-2-boronic acid (CAS No. 2096337-32-3)
4-Ethylfuran-2-boronic acid is a significant compound in the field of organoboron chemistry, widely recognized for its utility in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This boronic acid derivative, with the CAS number 2096337-32-3, has garnered considerable attention due to its role in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The compound’s unique structure, featuring an ethyl group attached to a furan ring with a boronic acid functional group at the 2-position, makes it a versatile intermediate in modern synthetic chemistry.
The furan ring in 4-Ethylfuran-2-boronic acid contributes to its reactivity and stability, making it an ideal candidate for various chemical transformations. Boronic acids are known for their ability to participate in palladium-catalyzed cross-coupling reactions, which are fundamental in constructing carbon-carbon bonds. This property has enabled the synthesis of a wide array of heterocyclic compounds, including those with potential biological activity. The ethyl substituent further enhances the compound’s adaptability, allowing for modifications that can fine-tune its reactivity and selectivity.
In recent years, advancements in pharmaceutical research have highlighted the importance of boronic acid derivatives. For instance, 4-Ethylfuran-2-boronic acid has been explored in the development of novel drug candidates targeting various diseases. Its incorporation into biaryl structures has shown promise in inhibiting enzymes involved in cancer pathways. The compound’s ability to undergo efficient cross-coupling reactions under mild conditions makes it an attractive choice for medicinal chemists seeking efficient synthetic routes.
The role of 4-Ethylfuran-2-boronic acid extends beyond pharmaceuticals into materials science and polymer chemistry. Its participation in Suzuki-Miyaura couplings has been utilized to create conjugated polymers with applications in organic electronics. These polymers exhibit properties such as high charge mobility, making them suitable for use in light-emitting diodes (LEDs) and solar cells. The growing interest in sustainable chemistry has also driven research into greener synthetic methods, where 4-Ethylfuran-2-boronic acid serves as a key intermediate.
Recent studies have demonstrated the compound’s utility in flow chemistry, a method that offers precise control over reaction conditions and scalability. By integrating 4-Ethylfuran-2-boronic acid into continuous flow systems, researchers have achieved higher yields and improved purity of target molecules compared to traditional batch processing. This approach aligns with the broader trend toward automated and continuous manufacturing processes in the chemical industry.
The synthesis of 4-Ethylfuran-2-boronic acid itself is a topic of ongoing research. While traditional methods involve halogenation followed by lithiation and borylation, newer approaches have focused on more sustainable pathways. For example, biocatalytic methods have been explored to produce boronic acids from renewable resources. Such innovations not only reduce environmental impact but also open up new possibilities for synthesizing complex boron-containing compounds.
The mechanistic understanding of 4-Ethylfuran-2-boronic acid participation in cross-coupling reactions remains an active area of investigation. Computational studies have provided insights into how the compound interacts with palladium catalysts, offering a deeper understanding of reaction dynamics. This knowledge is crucial for optimizing reaction conditions and developing new catalysts that enhance efficiency and selectivity.
In conclusion, 4-Ethylfuran-2-boronic acid (CAS No. 2096337-32-3) is a cornerstone compound in modern synthetic chemistry. Its versatility in cross-coupling reactions and potential applications across multiple industries underscore its importance. As research continues to uncover new uses and synthetic strategies, the role of this boronic acid derivative is expected to grow even further, driving innovation in both academic and industrial settings.
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